Terbinafine

描述

特比萘芬是一种合成的烯丙胺类抗真菌剂,主要用于治疗皮肤和指甲的真菌感染。它对多种皮肤癣菌、霉菌和酵母菌有效。 特比萘芬通过抑制麦角固醇的合成发挥作用,麦角固醇是真菌细胞膜的重要组成部分,导致真菌细胞死亡 .

准备方法

合成路线和反应条件: 特比萘芬的合成涉及多个步骤,从关键中间体的制备开始。一种常见的方法包括在碳酸氢钠存在下,将6,6-二甲基-3-羟基-4-炔-1-庚烯与4-甲基苯磺酰氯反应。 然后在碳酸钾存在下,将该中间体在升高的温度下与N-甲基-1-萘基甲胺反应,得到特比萘芬 .

工业生产方法: 特比萘芬盐酸盐的工业生产涉及类似的步骤,但规模更大。 该工艺包括使用甲基异丁基酮和乙酸乙酯等溶剂,反应在受控的温度和压力下进行,以确保高收率和纯度 .

反应类型:

氧化: 特比萘芬可以发生氧化反应,特别是在烯丙位。

还原: 还原反应可用于修饰化合物中的双键。

取代: 特比萘芬可以发生亲核取代反应,尤其是在氮原子上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤代烃和酰氯等试剂通常用于取代反应。

科学研究应用

Pharmacological Profile

Mechanism of Action:

Terbinafine works primarily by inhibiting squalene epoxidase, an enzyme critical in the biosynthesis of sterols in fungi. This action leads to a decrease in ergosterol production, disrupting fungal cell membrane integrity and ultimately resulting in cell death .

Pharmacokinetics:

this compound is available in both oral and topical formulations. It demonstrates high oral bioavailability (approximately 40%) and a long half-life, allowing for once-daily dosing. The drug is extensively metabolized in the liver, with metabolites excreted primarily in urine .

Dermatophyte Infections

This compound is primarily indicated for the treatment of dermatophyte infections such as:

- Onychomycosis: Effective against nail fungal infections with a mycological cure rate exceeding 90% when administered orally for 6 to 12 weeks .

- Tinea Pedis (Athlete's Foot): Demonstrated efficacy with cure rates around 80% when treated with topical formulations .

- Tinea Cruris (Jock Itch) and Tinea Corporis (Ringworm): Topical this compound is effective in treating these conditions as well .

| Infection Type | Formulation | Cure Rate (%) | Duration of Treatment |

|---|---|---|---|

| Onychomycosis | Oral | >90 | 6-12 weeks |

| Tinea Pedis | Topical | ~80 | 2-4 weeks |

| Tinea Cruris | Topical | ~80 | 2-4 weeks |

Combination Therapy

Recent studies have explored the use of this compound in combination with other antifungal agents to enhance efficacy against resistant strains:

- Synergistic Effects: this compound has shown promising results when combined with azoles or polyenes, particularly in treating refractory mycoses such as invasive aspergillosis and disseminated fusariosis .

- Case Study: A murine model demonstrated that combining liposomal amphotericin B with this compound significantly reduced fungal burden and improved survival rates .

Non-Dermatophyte Infections

Although primarily used for dermatophyte infections, this compound has shown potential against non-dermatophyte fungi:

- Azole-Resistant Candidiasis: Studies indicate that this compound can be effective against azole-resistant strains, suggesting its role as an adjunct therapy .

Novel Delivery Systems

Innovative formulations such as Transfersomes are being developed to enhance the delivery of this compound for onychomycosis:

- TDT 067: This formulation has shown improved penetration through the nail, leading to higher mycological cure rates compared to conventional therapies . Ongoing Phase III trials are assessing its safety and efficacy.

Safety Profile and Adverse Effects

This compound is generally well tolerated; however, some adverse effects have been documented:

作用机制

特比萘芬通过抑制角鲨烯环氧酶发挥其抗真菌作用,角鲨烯环氧酶对于麦角固醇的合成至关重要。麦角固醇是真菌细胞膜的关键组成部分。 抑制该酶导致角鲨烯积累和麦角固醇缺乏,破坏细胞膜并导致真菌细胞死亡 .

类似化合物:

萘替芬: 另一种具有类似作用机制的烯丙胺类抗真菌剂。

布替萘芬: 一种苯甲胺类抗真菌剂,也抑制角鲨烯环氧酶。

环吡酮胺: 一种羟基吡啶酮类抗真菌剂,其作用机制不同,影响真菌细胞膜的完整性。

特比萘芬的独特性: 特比萘芬的独特性在于其高亲脂性,使其能够积累在皮肤、指甲和脂肪组织中,提供持久的抗真菌活性。 它还对多种真菌具有高度的疗效,使其成为治疗各种真菌感染的首选药物 .

相似化合物的比较

Naftifine: Another allylamine antifungal with a similar mechanism of action.

Butenafine: A benzylamine antifungal that also inhibits squalene epoxidase.

Ciclopirox: A hydroxypyridone antifungal with a different mechanism of action, affecting fungal cell membrane integrity.

Uniqueness of Terbinafine: this compound is unique due to its high lipophilicity, allowing it to accumulate in skin, nails, and fatty tissues, providing prolonged antifungal activity. It is also highly effective against a broad spectrum of fungi, making it a preferred choice for treating various fungal infections .

生物活性

Terbinafine is an allylamine antifungal agent widely used for the treatment of dermatophyte infections, particularly those affecting nails and skin. Its primary mechanism of action involves the inhibition of squalene epoxidase, an enzyme critical in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This article delves into the biological activity of this compound, presenting data on its pharmacodynamics, efficacy against various fungal pathogens, and case studies that highlight its clinical applications.

This compound selectively inhibits the enzyme squalene monooxygenase (also known as squalene epoxidase), which catalyzes the conversion of squalene to 2,3-oxidosqualene in the ergosterol biosynthetic pathway. The inhibition leads to a decrease in ergosterol levels and an accumulation of squalene within fungal cells, which disrupts cell membrane integrity and function .

Key Pharmacokinetic Properties

- Absorption : this compound is >70% absorbed when administered orally, but its bioavailability is approximately 40% due to first-pass metabolism.

- Volume of Distribution : The steady-state volume of distribution is around 947.5 L, indicating extensive tissue distribution.

- Protein Binding : this compound exhibits >99% binding to plasma proteins, primarily serum albumin .

- Metabolism : It undergoes hepatic metabolism via cytochrome P450 enzymes (CYP2C9, CYP2B6, CYP3A4), resulting in several metabolites, including 1-naphthaldehyde .

In Vitro Efficacy

This compound has demonstrated potent antifungal activity against a range of fungal pathogens. A study assessed its minimum inhibitory concentrations (MICs) against various species:

| Fungal Species | Geometric Mean MIC (mg/L) |

|---|---|

| Penicillium spp. | <1 |

| Paecilomyces spp. | <1 |

| Trichoderma spp. | <1 |

| Acremonium spp. | <1 |

| Aspergillus fumigatus | 2.92 |

| Scedosporium spp. | ≥4 |

The overall geometric mean MIC for this compound was found to be 1.57 mg/L, indicating significant variability in susceptibility among different genera and species .

Clinical Efficacy

Clinical studies have highlighted the effectiveness of this compound in treating onychomycosis (nail fungus) and tinea infections. A systematic review indicated that oral this compound provides a higher cure rate compared to other antifungal treatments such as griseofulvin or topical agents .

Case Study: Onychomycosis Treatment

In a cohort study involving patients with onychomycosis, oral this compound was administered at a dosage of 250 mg daily for 12 weeks. The results showed:

- Cure Rate : 75% achieved complete nail regrowth after treatment.

- Recurrence Rate : 10% within one year post-treatment.

- Adverse Effects : Mild gastrointestinal disturbances were reported in 5% of patients.

This study underscores the drug's efficacy and tolerability in long-term use .

Comparative Studies

Recent research has compared this compound with other antifungal agents in treating resistant fungal infections:

- Against Exophiala dermatitidis : this compound exhibited similar antifungal potency to posaconazole and amphotericin B but showed superior biofilm inhibition capabilities .

- Against Dermatophytes : In a head-to-head trial with itraconazole for dermatophyte infections, this compound resulted in faster clinical improvement and higher rates of mycological cure .

属性

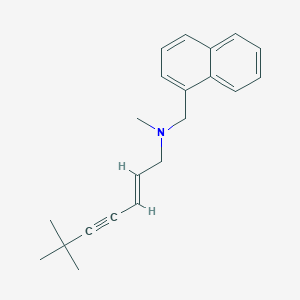

IUPAC Name |

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMXUEMWDBAQBQ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023640 | |

| Record name | Terbinafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.63%, 7.38e-04 g/L | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Terbinafine inhibits the enzyme squalene monooxygenase (also called squalene epoxidase), preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol. This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene. Generation of a large number of squalene containing vesicles in the cytoplasm may leach other lipids away from, and further weaken, the cell wall. | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

91161-71-6 | |

| Record name | Terbinafine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91161-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbinafine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091161716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbinafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBINAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RIW8S0XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 198 °C | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of terbinafine?

A1: this compound acts as a fungicidal agent by inhibiting squalene epoxidase (SE), a key enzyme in the ergosterol biosynthesis pathway of fungi. [, , , , ] This inhibition leads to the accumulation of squalene and a deficiency of ergosterol, an essential component of fungal cell membranes. [, , ]

Q2: How does the inhibition of squalene epoxidase affect fungal cells?

A2: The depletion of ergosterol and the buildup of squalene disrupt the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: While these details are not directly provided in the research excerpts, this compound hydrochloride, the salt form commonly used in medications, has the molecular formula C21H26ClN. Its molecular weight is 327.89 g/mol.

Q4: Are there any insights into this compound's material compatibility and stability in various formulations?

A4: Research suggests that this compound can be formulated in various ways, including creams, solutions, and nail lacquers. [, , , , , ] Notably, a study found that a novel this compound formulation using Transfersomes (TDT 067) exhibited enhanced delivery of this compound to target sites within the fungus, potentially leading to increased efficacy. []

Q5: Does this compound exhibit any catalytic properties itself?

A5: this compound is not known to possess catalytic properties. It primarily functions as an enzyme inhibitor.

Q6: Have computational methods been employed to study this compound's interaction with squalene epoxidase?

A6: Yes, molecular modeling studies have been conducted to elucidate the detailed mechanism of SE inhibition by this compound. [] These studies have shown that this compound binds to the active site of SE, preventing the binding of its natural substrate, squalene. This binding interaction has been further characterized using molecular dynamics simulations and quantum interaction energy calculations. []

Q7: How does the structure of this compound contribute to its activity?

A7: Structure-activity relationship (SAR) studies indicate that the tertiary amino structure and the tert-alkyl side chain of this compound are crucial for its potent antifungal activity. [] Modifications to these structural features can impact its potency and selectivity.

Q8: What is known about the stability of this compound in different formulations and conditions?

A8: Information on the stability of this compound under various storage conditions or formulations is not explicitly discussed in the provided research excerpts.

Q9: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A10: this compound is well-absorbed orally and exhibits high lipophilicity and keratophilicity, leading to its accumulation in skin, adipose tissue, and nails, which are key sites of fungal infections. [, , ] It undergoes hepatic metabolism and is primarily excreted in urine and feces. []

Q10: What is the in vivo efficacy of this compound against different fungal infections?

A11: this compound has demonstrated efficacy in treating various dermatophyte infections, including tinea pedis, tinea corporis, tinea cruris, tinea capitis, and onychomycosis. [, , , , , , , , , , , , , , ] Clinical studies have shown its effectiveness in both oral and topical formulations. [, , , , , , , , , , , , , , , , , , , ]

Q11: Are there any known mechanisms of resistance to this compound?

A12: Yes, the emergence of this compound resistance has been reported, primarily due to mutations in the squalene epoxidase gene (SQLE). [, ] Specific point mutations leading to amino acid substitutions in the SE enzyme can reduce this compound binding and its ability to inhibit enzyme activity. [, ]

Q12: What is the safety profile of this compound, and are there any concerns regarding its toxicity?

A13: While generally well-tolerated, this compound can cause adverse effects, including gastrointestinal disturbances and, rarely, liver injury. [, , , ] Monitoring liver function during treatment is generally recommended. [, ]

Q13: Have there been any advancements in drug delivery strategies to improve this compound's targeting to specific tissues?

A14: Research has explored the use of novel drug delivery systems, such as Transfersomes, to enhance the delivery of this compound to the nail and surrounding tissues, which are often challenging to penetrate with conventional formulations. []

Q14: What analytical methods are commonly employed to characterize and quantify this compound?

A16: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound concentrations in biological samples, including plasma and nail clippings. [, , ]

Q15: What are the dissolution and solubility properties of this compound in different media, and how do they affect its bioavailability?

A15: Detailed information on the dissolution and solubility characteristics of this compound is not available within the provided research excerpts.

Q16: Does this compound elicit any significant immunogenic or immunological responses?

A21: While this compound is not generally considered highly immunogenic, hypersensitivity reactions, including severe skin reactions, have been reported in rare cases. [, , ]

Q17: Does this compound interact with drug transporters or metabolizing enzymes, and if so, what are the implications for its use with other medications?

A22: this compound is primarily metabolized by liver enzymes, and drug interactions are possible, particularly with medications metabolized by the same enzyme systems. [, ] Clinicians should carefully evaluate potential drug interactions when prescribing this compound.

Q18: What is the biocompatibility and biodegradability of this compound?

A18: Specific information on the biocompatibility and biodegradability of this compound is not provided in the provided research excerpts.

Q19: Are there any alternative antifungal agents or treatment strategies for dermatophyte infections that can be considered in place of or in combination with this compound?

A24: Yes, alternative antifungal agents, such as itraconazole, fluconazole, ketoconazole, clotrimazole, sertaconazole, and griseofulvin, are available for treating dermatophyte infections. [, , , , , , , , , , , , , , , , , ] The choice of treatment often depends on the specific type and severity of infection, patient factors, and the potential for drug interactions or adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。